Poliglecaprone is a synthetic absorbable suture material primarily used in surgical applications. It is derived from a copolymer of glycolide and epsilon-caprolactone, which provides it with unique mechanical properties and biocompatibility. Poliglecaprone is classified under absorbable sutures, specifically as a monofilament type, which contributes to its smooth passage through tissues and reduced tissue drag.
Poliglecaprone is manufactured through the polymerization of glycolide and epsilon-caprolactone. This process yields a material that is both strong and flexible, making it suitable for various surgical procedures. The most commonly recognized brand of poliglecaprone sutures is Monocryl, produced by Johnson & Johnson Medical Devices.
The synthesis of poliglecaprone involves the ring-opening polymerization of epsilon-caprolactone combined with glycolide. This method allows for precise control over the molecular weight and properties of the resulting polymer.
Poliglecaprone has a linear structure characterized by repeating units of glycolide and epsilon-caprolactone. The molecular structure contributes to its mechanical strength and degradation properties.
Poliglecaprone undergoes hydrolytic degradation in vivo, which is essential for its function as an absorbable suture. The degradation products are non-toxic and can be absorbed by the body.
The primary mechanism of action for poliglecaprone as a suture material involves providing temporary support to healing tissues. As it degrades, it gradually transfers load to the healing tissue while minimizing foreign body reactions.
Poliglecaprone is widely utilized in various surgical specialties due to its favorable properties:
The development of poliglecaprone occurred against a backdrop of surgical innovation spanning over a century. The historical foundation was laid in 1890 when Theodor Billroth first proposed using prosthetic materials for hernia repairs, though early attempts failed due to infection and rejection issues [2]. The modern era of synthetic surgical materials began in 1955 when Dr. Francis Usher experimented with polyolefin materials, leading to the introduction of Marlex® (high-density polyethylene) meshes in 1957. Usher's subsequent transition to polypropylene meshes in 1958 established the "tension-free" repair technique that revolutionized hernia surgery [2]. These innovations created the conceptual and technical foundation for advanced polymers like poliglecaprone that would emerge decades later.
Poliglecaprone 25 was specifically engineered to overcome limitations of existing absorbable sutures, particularly their variable absorption rates and significant tissue reactivity. Developed through systematic polymer research in the 1980s, it represented a breakthrough in copolymer design. Ethicon, Inc. (a Johnson & Johnson company) introduced poliglecaprone 25 to the market under the trade name Monocryl®, receiving FDA approval in 1993 [1] [5]. This commercialization coincided with the broader transition in surgery from multifilament to monofilament sutures, which offered reduced infection risks. The adoption of poliglecaprone sutures accelerated throughout the 1990s as surgeons recognized their handling advantages and predictable performance, particularly in subcutaneous and subdermal closures where minimal tissue reaction was paramount [3].
Initially positioned for general soft tissue approximation, poliglecaprone sutures rapidly gained acceptance across diverse surgical disciplines. By the early 2000s, their application expanded to include gynecological surgeries (uterine and vaginal cuff closure), urological procedures, plastic and reconstructive surgery, and oral-maxillofacial surgery [4] [5]. This expansion was facilitated by clinical studies demonstrating equivalent or superior outcomes compared to traditional materials. A significant milestone occurred in 2004 when barbed variants of poliglecaprone sutures received FDA approval, further extending their utility in specialized surgical techniques requiring knotless tissue approximation [4]. The material's evolution continues today through composite formulations blending poliglecaprone with other polymers like polycaprolactone to enhance functional properties for tissue engineering applications [6].
Table 1: Historical Milestones in Poliglecaprone Development
Year | Development Milestone | Significance |
---|---|---|
1955-1958 | Dr. Francis Usher's polypropylene mesh development | Established foundation for synthetic surgical materials |
1980s | Polymer research on glycolide-ε-caprolactone copolymers | Creation of poliglecaprone polymer |
1993 | FDA approval of Monocryl® (poliglecaprone 25) | First commercial introduction |
2001 | Documentation in hair transplantation procedures | Validation in cosmetic surgery |
2004 | FDA approval of barbed poliglecaprone variants | Expanded applications in specialized surgeries |
2020s | Development of poliglecaprone-polycaprolactone composites | Emergence in regenerative medicine |
CAS No.: 200399-47-9
CAS No.: 119068-77-8
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: